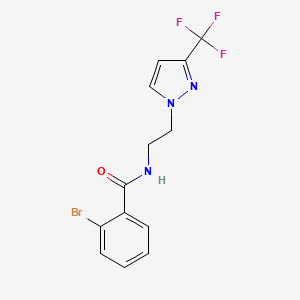

2-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

Propriétés

IUPAC Name |

2-bromo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrF3N3O/c14-10-4-2-1-3-9(10)12(21)18-6-8-20-7-5-11(19-20)13(15,16)17/h1-5,7H,6,8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXCJRSPYFMWEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Pyrazole Ring:

Bromination of Benzamide: The benzamide core is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Coupling Reaction: The final step involves coupling the brominated benzamide with the pyrazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Chemical Reactions

The compound undergoes diverse chemical transformations due to its functional groups:

2.1. Nucleophilic Substitution

The bromine atom is susceptible to substitution by nucleophiles (e.g., amines, thiols) under alkaline conditions. Reaction conditions:

-

Reagents : Sodium hydroxide, potassium carbonate, or other bases.

-

Products : Substituted benzamides with functional groups replacing bromine.

2.2. Oxidation/Reduction

-

Oxidation : The pyrazole ring can be oxidized to N-oxides using agents like hydrogen peroxide.

-

Reduction : The benzamide group may be reduced to amines using lithium aluminum hydride (LiAlH₄).

2.3. Coupling Reactions

The ethyl linker between the benzamide and pyrazole moieties facilitates coupling reactions (e.g., cross-coupling) under palladium catalysis.

Reaction Conditions

Key reaction parameters are optimized for yield and purity:

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Several studies have highlighted the potential anticancer properties of compounds containing the trifluoromethyl-pyrazole structure. For instance, derivatives of pyrazole have been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The bromine atom may enhance the compound's interaction with biological targets, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties

Research indicates that compounds similar to 2-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide exhibit antimicrobial activity against various bacterial strains. The incorporation of the trifluoromethyl group has been linked to increased potency against gram-positive and gram-negative bacteria, suggesting its use in developing new antibiotics .

3. Neurological Applications

The compound's ability to interact with nicotinic acetylcholine receptors has been investigated for potential therapeutic effects in neurological disorders. Targeting these receptors can lead to advancements in treating conditions such as Alzheimer's disease and schizophrenia .

Agrochemical Applications

1. Herbicidal Activity

Compounds with similar structures have been explored for their herbicidal properties. The unique electronic characteristics imparted by the trifluoromethyl group can enhance herbicide efficacy by improving selectivity and reducing environmental impact. Research into fluorinated pyrazoles has shown promise in controlling weed populations without harming crop yields .

Materials Science Applications

1. Polymer Chemistry

The incorporation of 2-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide into polymer matrices has been studied for improving thermal stability and mechanical properties. The bromine atom can act as a cross-linking agent, enhancing the durability of polymers used in various industrial applications .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of pyrazole derivatives including 2-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide demonstrated significant cytotoxic effects on MCF-7 breast cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

In a comparative study, various trifluoromethyl-substituted pyrazoles were tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than traditional antibiotics, showcasing its potential as a new antimicrobial agent .

Mécanisme D'action

The mechanism of action of 2-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromo group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity.

Comparaison Avec Des Composés Similaires

Substituent Effects on the Pyrazole Ring

The pyrazole ring’s substitution pattern significantly impacts physicochemical and biological properties:

- Analogues with Alkyl/Aryl Substituents: 2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide (): Features a 4-methylbenzyl group attached to the pyrazole nitrogen. The methylbenzyl substituent increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the trifluoromethyl analogue . N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide (): Incorporates a dihydrobenzodioxin-phenyl-pyrazole system.

Electronic and Steric Modifications

- Thiazole/Thiophene Derivatives (): Compounds such as N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide replace the pyrazole with thiazole or thiophene rings. The methylthio linker in these analogues may introduce conformational flexibility absent in the rigid ethyl-pyrazole linker of the target compound .

Pharmacokinetic Implications

- Trifluoromethyl vs. Methoxy/Cyano Groups: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity, whereas methoxy substituents (e.g., 5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide, ) improve solubility but may reduce blood-brain barrier penetration .

Key Differentiators and Functional Implications

The target compound’s unique combination of a brominated benzamide and trifluoromethylpyrazole distinguishes it from analogues in three key aspects:

Metabolic Stability : The trifluoromethyl group reduces susceptibility to cytochrome P450-mediated oxidation compared to methylbenzyl or thiophene substituents.

Target Selectivity : The compact ethyl-pyrazole linker may favor interactions with specific enzymatic active sites over bulkier dihydrobenzodioxin systems.

Solubility-Lipophilicity Balance : While less polar than methoxy derivatives, the trifluoromethyl group offers a compromise between membrane permeability and solubility.

Activité Biologique

2-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of 2-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is , with a molecular weight of 362.14 g/mol. The compound features a bromine atom, a trifluoromethyl group, and a pyrazole moiety, which are known to influence its biological properties.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole structure often exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been tested against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In studies, certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | MIC (µg/ml) | Comparison |

|---|---|---|---|

| Compound A | S. aureus | 2 | Norfloxacin (2) |

| Compound B | E. coli | 4 | Chloromycin (7) |

| 2-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide | TBD | TBD | TBD |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. For example, modifications in the structure can lead to enhanced activity against various cancer cell lines. In vitro studies have shown that certain pyrazole derivatives can inhibit cell proliferation in human cancer cell lines, with IC50 values indicating moderate to high potency .

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | Colon Cancer (HT-29) | 10 |

| Compound D | Lung Cancer (A549) | 15 |

| 2-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide | TBD |

The biological activity of 2-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide may be attributed to its ability to interact with specific biological targets. Studies suggest that the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy .

Case Studies

Recent research has highlighted the importance of structure-activity relationships (SAR) in developing effective pyrazole-based compounds. For instance, modifications at the benzamide position significantly influenced both antibacterial and anticancer activities. A study focusing on a series of pyrazole derivatives demonstrated that introducing electron-withdrawing groups could enhance their potency against resistant bacterial strains .

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide, and how can purity be maximized?

Answer: The compound is synthesized via amide coupling between 2-bromo-4-(trifluoromethyl)benzoic acid derivatives and an ethylenediamine-linked pyrazole intermediate. Key steps include:

- Activation of the carboxylic acid : Use pivaloyl chloride or trichloroisocyanuric acid (TCICA) to generate reactive intermediates like acyl chlorides .

- Coupling conditions : Employ potassium carbonate in acetonitrile to facilitate nucleophilic substitution at the ethylenediamine moiety .

- Purification : Recrystallization from ethyl acetate/light petroleum ether yields >85% purity, confirmed by melting point analysis (99–102°C) and FTIR (C=O stretch at 1651 cm⁻¹, NH stretch at 1614 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H NMR : Diagnostic signals include a doublet at δ 4.25–4.26 ppm (ethylene protons adjacent to pyrazole) and aromatic protons at δ 6.74–7.80 ppm .

- FTIR : Confirm amide bond formation (C=O at 1651 cm⁻¹) and NH stretching (1614 cm⁻¹) .

- ESI-MS : Molecular ion peaks (e.g., m/z 312.2 [M+H]⁺) validate molecular weight .

Advanced Research Questions

Q. How does the trifluoromethyl-pyrazole moiety influence bioactivity, and what assays validate its pharmacological potential?

Answer: The 3-(trifluoromethyl)pyrazole group enhances lipophilicity and metabolic stability, critical for CNS penetration. Bioactivity assessment involves:

- In vitro receptor binding : Competitive assays against orexin receptors (e.g., IC₅₀ values for OX1/OX2 antagonism) .

- In vivo models : Rodent studies measuring sleep latency or addiction-related behaviors .

- Comparative SAR : Analogs lacking the trifluoromethyl group show reduced potency, confirming its role in target engagement .

Q. How can conflicting NMR or crystallography data be resolved for structural confirmation?

Answer: Contradictions arise from solvent effects or polymorphic forms. Mitigation strategies include:

- Multi-solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts (e.g., NH proton broadening in DMSO) .

- X-ray crystallography : Resolve ambiguity using single-crystal structures, as demonstrated for related pyrazole-benzamide hybrids .

- DFT calculations : Predict chemical shifts and compare with experimental data .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Answer:

- LogP calculation : ACD/Labs Percepta predicts logP >3.0, indicating high lipophilicity due to the trifluoromethyl group .

- Metabolic stability : CYP450 isoform interaction studies (e.g., CYP3A4 inhibition assays) identify susceptibility to hepatic clearance .

- Blood-brain barrier (BBB) penetration : Molecular dynamics simulations assess passive diffusion potential .

Q. How do structural modifications at the benzamide or pyrazole regions affect target selectivity?

Answer:

- Benzamide substitution : Bromine at the 2-position enhances steric hindrance, reducing off-target binding to adenosine receptors .

- Pyrazole alkylation : Ethylenediamine linker length optimization balances receptor affinity and solubility (e.g., shorter linkers improve OX1 selectivity) .

- Fluorine scanning : Introducing fluorine at the pyrazole 5-position increases metabolic stability without altering binding kinetics .

Methodological Guidance

Q. What strategies optimize reaction yields in large-scale synthesis?

Answer:

- Stepwise coupling : Isolate intermediates (e.g., 2-bromo-4-(trifluoromethyl)benzoyl chloride) to minimize side reactions .

- Catalytic systems : Use DMAP or HOBt to accelerate amide bond formation .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent choices .

Q. How are impurities identified and quantified during quality control?

Answer:

- HPLC-MS : Detect trace impurities (e.g., de-brominated byproducts) using C18 columns and 0.1% formic acid mobile phase .

- Reference standards : Compare retention times with certified impurities like N-(2-hydroxyethyl)-substituted analogs .

- Limit tests : Set thresholds at ≤0.15% for any single impurity (ICH Q3A/B guidelines) .

Data Contradiction Analysis

Q. Why do biological assays sometimes show inconsistent potency across labs?

Answer: Variability arises from:

Q. How to address discrepancies between computational predictions and experimental solubility data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.